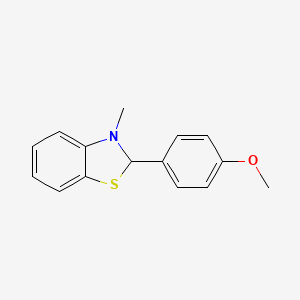![molecular formula C17H27NO2 B14633871 N-[3-(Nonyloxy)phenyl]acetamide CAS No. 55792-65-9](/img/structure/B14633871.png)
N-[3-(Nonyloxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Nonyloxy)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nonyloxy group attached to a phenyl ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Nonyloxy)phenyl]acetamide typically involves the reaction of 3-(nonyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-(Nonyloxy)aniline+Acetic Anhydride→this compound+Acetic Acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient mixing and heating systems. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Nonyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenylacetamides.
Aplicaciones Científicas De Investigación
N-[3-(Nonyloxy)phenyl]acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N-[3-(Nonyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylacetamide: A simpler analog without the nonyloxy group.
N-(3-Methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a nonyloxy group.
N-(3-Ethoxyphenyl)acetamide: Similar structure with an ethoxy group instead of a nonyloxy group.
Uniqueness
N-[3-(Nonyloxy)phenyl]acetamide is unique due to the presence of the nonyloxy group, which imparts specific chemical and physical properties
Propiedades
Número CAS |
55792-65-9 |
|---|---|
Fórmula molecular |
C17H27NO2 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N-(3-nonoxyphenyl)acetamide |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-13-20-17-12-10-11-16(14-17)18-15(2)19/h10-12,14H,3-9,13H2,1-2H3,(H,18,19) |
Clave InChI |
VJPJEAVRIGYTEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=CC(=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



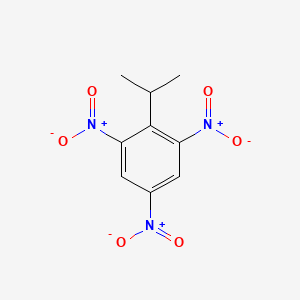
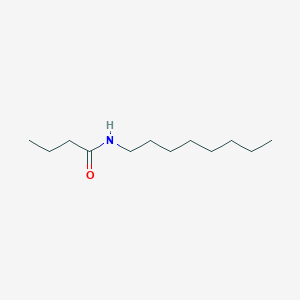
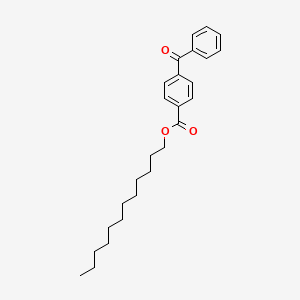
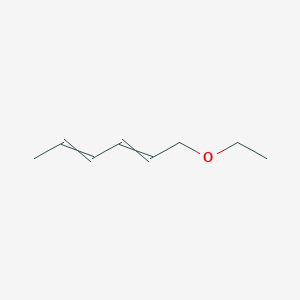
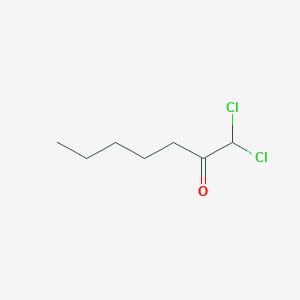
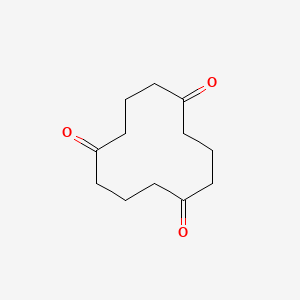
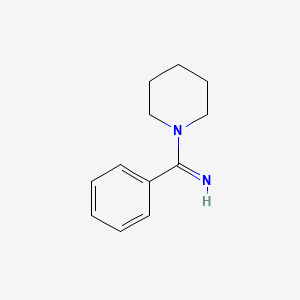

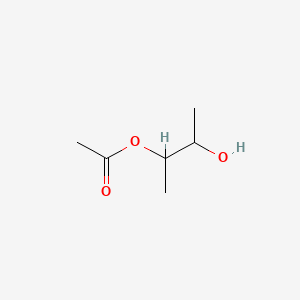
propanedioate](/img/structure/B14633864.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)

